MR2034

Description

Properties

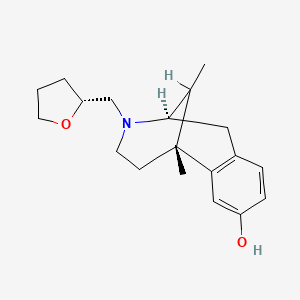

CAS No. |

57236-85-8 |

|---|---|

Molecular Formula |

C19H27NO2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(1R,9R,13R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13-,16+,18+,19+/m0/s1 |

InChI Key |

NLKLXMMOJZHSCB-UONJOCPKSA-N |

Isomeric SMILES |

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan MR 2033 MR 2033 CL MR 2034 MR-2033-CL MR-2034 MR-2035 UM 1071 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MR2034, a Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR2034, a benzomorphan (B1203429) derivative, is a kappa-opioid receptor (KOR) agonist that also exhibits affinity for other opioid receptor subtypes, including the mu (MOR) and delta (DOR) receptors. This promiscuity suggests its classification as a "universal opiate." Its mechanism of action is initiated by binding to the KOR, a G-protein coupled receptor (GPCR), leading to the activation of intracellular signaling cascades. This guide provides a comprehensive overview of the binding characteristics, functional activity, and downstream signaling pathways associated with this compound, supported by experimental methodologies and quantitative data.

Introduction

The kappa-opioid receptor system is a key target in drug development for its role in pain, addiction, and mood disorders. This compound, identified as (-)-N-(2-tetrahydrofurfuryl)-normetazocine, is a synthetic agonist that interacts with this system. While it has been proposed as a KOR agonist, evidence suggests it also engages with MOR, DOR, and sigma receptors, complicating its pharmacological profile. Understanding the detailed mechanism of action of this compound is crucial for elucidating its therapeutic potential and off-target effects. This technical guide synthesizes the available data on this compound's interaction with opioid receptors and its subsequent cellular responses.

Receptor Binding Profile

The affinity of this compound for various opioid receptors has been characterized through radioligand binding assays. These studies reveal that this compound is not highly selective for the kappa-opioid receptor.

| Receptor Subtype | Ligand | Binding Affinity (Kd) | Tissue Source |

| Mu-1 (high affinity) | [3H]-MR2034 | 0.06 nM | Rat brain homogenates |

| Mu (lower affinity) | [3H]-MR2034 | 2.4 nM | Rat brain homogenates |

Table 1: Binding Affinity of this compound for Opioid Receptors.[1]

Functional Activity at the Kappa-Opioid Receptor

The agonist activity of this compound at the KOR is demonstrated by its ability to stimulate G-protein activation. This is typically measured using a [35S]GTPγS binding assay, which quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation.

Functional data for a closely related compound, Mr 2033, which is likely an enantiomer or closely related analogue of this compound, reveals its efficacy and potency in activating different Gα subunits coupled to the KOR.

| Gα Subunit | Parameter | Value |

| Gαi1 | EC50 | 5.4 ± 2.8 nM |

| Emax | 81 ± 3.2% | |

| GαoB | Emax | 94 ± 3.6% |

| Gαz | EC50 | 0.31 ± 0.15 nM |

| Emax | 94 ± 6.8% |

Table 2: Functional Potency and Efficacy of Mr 2033 at the Kappa-Opioid Receptor Coupled to Different Gα Subunits.[2] The Emax values are relative to a full agonist.

Signaling Pathways

Upon binding to the KOR, this compound initiates a cascade of intracellular events mediated by G-proteins. The KOR is primarily coupled to inhibitory G-proteins of the Gi/Go family.

G-Protein-Dependent Signaling

Activation of the KOR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate downstream effectors.

Mitogen-Activated Protein Kinase (MAPK) Cascades

KOR activation can also lead to the phosphorylation and activation of several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. This activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. While specific data for this compound is not available, this is a general pathway for KOR agonists.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of KOR agonists like this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U-69,593) and a range of concentrations of the unlabeled test compound (this compound).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the extent to which an agonist promotes the binding of [35S]GTPγS to G-proteins, indicating receptor activation.

Protocol:

-

Membrane Preparation: Use membranes from cells stably expressing the human KOR or from brain tissue.

-

Incubation: Incubate the membranes in a buffer containing a fixed concentration of [35S]GTPγS, an excess of GDP, and varying concentrations of the agonist (this compound).

-

Filtration: After incubation, rapidly filter the mixture to separate the membrane-bound [35S]GTPγS.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

In Vivo Effects: Hypothalamic-Pituitary-Adrenal (HPA) Axis

In vivo studies in rats have shown that this compound stimulates the HPA axis. Intravenous administration of this compound leads to a dose-related increase in plasma ACTH and corticosterone (B1669441) levels. This effect is mediated through a CRH-dependent mechanism, as it is blunted by a CRH receptor antagonist. Furthermore, the effects of this compound on the HPA axis are antagonized by the selective KOR antagonist MR-1452, confirming the involvement of the kappa-opioid receptor.[3][4][5]

Conclusion

This compound is a kappa-opioid receptor agonist with a complex pharmacological profile due to its affinity for other opioid receptor subtypes. Its primary mechanism of action involves the activation of Gi/Go-coupled kappa-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels. While specific data on its effects on MAPK signaling pathways are lacking, it is presumed to follow the general mechanism of other KOR agonists. The in vivo effects of this compound on the HPA axis further underscore its activity at the KOR. The non-selective nature of this compound highlights the importance of comprehensive receptor profiling in drug development to fully understand the therapeutic potential and potential side effects of novel compounds. Further research is warranted to fully elucidate the biased signaling properties of this compound and its specific downstream signaling consequences.

References

- 1. New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesics and narcotic antagonists in the benzomorphan and 8-oxamorphinan series. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of MR2034 in the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the function and mechanism of action of MR2034, a selective kappa-opioid receptor agonist, within the context of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The information is based on in vivo and in vitro studies conducted on rats.

Executive Summary

This compound, a benzomorphan (B1203429) derivative identified as (-)-N-(2-tetrahydrofurfuryl)-normetazocine, has been demonstrated to be a stimulator of the HPA axis. Its mechanism of action is primarily mediated through the activation of kappa-opioid receptors at both the hypothalamic and pituitary levels. This stimulation results in a dose-dependent increase in plasma adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (B) levels. The primary pathway for this activation is dependent on corticotropin-releasing hormone (CRH), with evidence also suggesting a secondary, CRH-independent mechanism of action at the pituitary level. This compound does not appear to have a direct effect on the adrenal glands.

Mechanism of Action and Signaling Pathways

This compound exerts its stimulatory effects on the HPA axis through a dual-action mechanism involving both hypothalamic and pituitary sites. The core of its action is the agonism of kappa-opioid receptors.

-

Hypothalamic Action: this compound stimulates the release of CRH from the hypothalamus. This is considered the primary, CRH-dependent pathway for HPA axis activation by this compound.[1]

-

Pituitary Action: this compound also acts directly at the pituitary gland to stimulate the release of ACTH. This suggests a secondary, CRH-independent mechanism, as the stimulatory effect on ACTH is not completely abolished by CRH receptor antagonists.[1]

-

Adrenal Gland: In vitro studies have shown that this compound has no direct effect on the release of corticosterone from adrenocortical cells, indicating that its influence on corticosterone levels is mediated through the upstream release of ACTH.[1]

The stimulatory effects of this compound can be antagonized by the selective kappa-opioid receptor antagonist MR-1452, confirming that its actions are mediated through this receptor subtype.[1]

Diagram 1: Proposed Signaling Pathway of this compound in the HPA Axis

Caption: Signaling pathway of this compound in the HPA axis.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the HPA axis as observed in studies with male Sprague-Dawley rats.

| Parameter Measured | Effect of this compound Administration | Antagonist Effect (MR-1452) | Antagonist Effect (alpha-helical CRH9-41) |

| Plasma ACTH Levels | Dose-related increase | Antagonized the effect of this compound | Significantly blunted the response to this compound |

| Plasma Corticosterone (B) Levels | Dose-related increase | Antagonized the effect of this compound | Significantly blunted the response to this compound |

| Hypothalamic CRH Release (in vitro) | Concentration-dependent stimulation | Dose-dependently antagonized the effect of this compound | Not Applicable |

| Basal ACTH Output (in vitro) | Dose-dependent stimulation | Antagonized the effect of this compound | Not Applicable |

| Corticosterone (B) Release from Adrenocortical Cells (in vitro) | No effect | Not Applicable | Not Applicable |

Detailed Experimental Protocols

The methodologies outlined below are based on the procedures described in the referenced study on this compound and the rat HPA axis.[1]

4.1 In Vivo Experiments

-

Animal Model: Male Sprague-Dawley rats were used. The animals were catheterized for intravenous administration of substances and for serial blood sample collection. This setup allowed for experiments to be conducted on freely moving, conscious animals to minimize stress-induced artifacts.

-

Drug Administration: this compound was administered intravenously (IV). In antagonist studies, the selective kappa-opioid receptor antagonist MR-1452 or the CRH receptor antagonist alpha-helical CRH9-41 were administered prior to this compound.

-

Blood Sampling: Serial blood samples were collected at specified time points for the measurement of plasma ACTH and corticosterone levels.

-

Hormone Assays: Plasma ACTH and corticosterone concentrations were determined using appropriate immunoassay techniques.

References

An In-depth Technical Guide to MR2034 (CAS 57236-85-8): A Kappa-Opioid Receptor Agonist and its Role in HPA Axis Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR2034 (CAS 57236-85-8) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] This technical guide provides a comprehensive overview of this compound, with a particular focus on its well-documented effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers in pharmacology, neuroendocrinology, and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name (2R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-[[(R)-tetrahydrofuran-2-yl]methyl]-2α,6α-methano-3-benzazocin-8-ol, is a benzomorphan (B1203429) derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57236-85-8 | [1] |

| Molecular Formula | C19H29NO2 | [1] |

| Molecular Weight | 303.45 g/mol | [1] |

| Exact Mass | 303.2198 | [1] |

| Elemental Analysis | C: 75.21%, H: 9.63%, N: 4.62%, O: 10.54% | [1] |

Mechanism of Action: Stimulation of the HPA Axis

This compound exerts its biological effects primarily through the activation of kappa-opioid receptors.[1][2] A significant body of research has demonstrated that this compound is a potent stimulator of the HPA axis, leading to a cascade of hormonal responses.[1][2] This stimulation occurs at both the hypothalamic and pituitary levels.[1]

The mechanism of action involves two distinct pathways:

-

CRH-Dependent Pathway: this compound stimulates the release of corticotropin-releasing hormone (CRH) from the hypothalamus.[1][2] CRH then acts on the anterior pituitary gland to promote the secretion of adrenocorticotropic hormone (ACTH).

-

CRH-Independent Pathway: Evidence suggests that this compound can also directly stimulate the release of ACTH from the pituitary, independent of hypothalamic CRH.[1]

This dual mechanism leads to a significant increase in plasma ACTH levels, which in turn stimulates the adrenal cortex to release corticosterone (B1669441) (in rodents).[1][2]

In Vivo and In Vitro Experimental Data

The effects of this compound on the HPA axis have been characterized through a series of in vivo and in vitro experiments. The following tables summarize the key quantitative findings.

Table 1: In Vivo Effects of Intravenous this compound Administration in Rats

| Parameter | Observation |

| Plasma ACTH Levels | Dose-dependent increase |

| Plasma Corticosterone Levels | Dose-dependent increase |

| Effect of KOR Antagonist (MR-1452) | Antagonized the this compound-induced increase in ACTH and corticosterone |

| Effect of CRH Antagonist (alpha-helical CRH9-41) | Significantly blunted the this compound-induced increase in ACTH and corticosterone |

Table 2: In Vitro Effects of this compound

| Experimental System | Observation |

| Hypothalamic Explants | Concentration-dependent stimulation of CRH release |

| Hypothalamic Explants with KOR Antagonist (MR-1452) | Dose-dependent antagonism of this compound-induced CRH release |

| Dispersed Anterior Pituitary Cells | Dose-dependent stimulation of basal ACTH release |

| Dispersed Anterior Pituitary Cells with KOR Antagonist (MR-1452) | Antagonized the this compound-induced increase in ACTH release |

| Adrenocortical Cells/Quarters | No effect on corticosterone release |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

In Vivo Studies in Freely Moving Rats

-

Animals: Male Sprague-Dawley rats were used.

-

Surgical Preparation: Animals were catheterized for intravenous drug administration and blood sampling.

-

Drug Administration: this compound was administered intravenously. In antagonist studies, the selective kappa-opioid receptor antagonist MR-1452 or the CRH receptor antagonist alpha-helical CRH9-41 was administered prior to this compound.

-

Blood Sampling: Serial blood samples were collected for the measurement of plasma ACTH and corticosterone levels.

-

Hormone Assays: Plasma ACTH and corticosterone concentrations were determined by radioimmunoassay (RIA).

In Vitro Hypothalamic CRH Release Assay

-

Tissue Preparation: Hypothalamic explants were obtained from male Sprague-Dawley rats.

-

Incubation: The explants were incubated in a suitable medium.

-

Treatment: Tissues were exposed to various concentrations of this compound, with or without the kappa-opioid receptor antagonist MR-1452.

-

CRH Measurement: The concentration of CRH released into the incubation medium was measured by RIA.

In Vitro Pituitary ACTH Release Assay

-

Cell Preparation: Dispersed anterior pituitary cells were prepared from male Sprague-Dawley rats.

-

Cell Culture: The cells were cultured to allow for attachment and recovery.

-

Treatment: Cultured cells were treated with different doses of this compound, with or without the antagonist MR-1452.

-

ACTH Measurement: The amount of ACTH secreted into the culture medium was quantified by RIA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the kappa-opioid system in neuroendocrine function. Its robust and well-characterized stimulatory effect on the HPA axis, mediated by both CRH-dependent and -independent mechanisms, makes it a compound of significant interest. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic and physiological implications of kappa-opioid receptor modulation.

References

The Kappa-Opioid Receptor Agonist MR2034: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of MR2034, a selective kappa-opioid receptor (KOR) agonist. This compound, chemically known as (-)-N-(2-tetrahydrofurfuryl)-normetazocine, is a benzomorphan (B1203429) derivative that has been instrumental in elucidating the role of the kappa-opioid system in various physiological processes. This document details its synthesis, presents its pharmacological data in structured tables, and provides in-depth experimental protocols for its in vitro and in vivo evaluation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction and Historical Context

The quest for potent analgesics with reduced side effect profiles compared to traditional mu-opioid receptor agonists led to the exploration of other opioid receptor subtypes. The kappa-opioid receptor (KOR) emerged as a promising target, with agonists demonstrating analgesic properties, particularly in visceral pain models, and a lower potential for abuse and respiratory depression. The benzomorphan class of opioids, derived from the core structure of morphine, provided a rich scaffold for the development of KOR-selective ligands.

Synthesis of this compound

The synthesis of this compound, (-)-N-(2-tetrahydrofurfuryl)-normetazocine, involves the alkylation of the secondary amine of (-)-cis-N-normetazocine. While a specific publication detailing the synthesis of this compound is not available, the general procedure for the N-alkylation of normetazocine derivatives is well-established.[1][2][3] The proposed synthetic route involves the reaction of (-)-cis-N-normetazocine with a suitable 2-(halomethyl)tetrahydrofuran, such as 2-(bromomethyl)tetrahydrofuran, in the presence of a base to yield this compound.

Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.

Table 1: Opioid Receptor Binding Affinity of this compound

| Radioligand | Preparation | KD (nM) | Bmax (fmoles/mg tissue) | Reference |

| [3H]-MR2034 | Rat brain homogenates | KD1: 0.06, KD2: 2.4 | Bmax1: 2.49, Bmax2: 6.57 | [3] |

Note: The curvilinear Scatchard plot suggests binding to multiple sites or a complex binding interaction.

Table 2: In Vivo Effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Rats

| Dose (µg/kg, i.v.) | Peak Plasma ACTH (pg/ml) | Peak Plasma Corticosterone (B1669441) (µg/dl) | Reference |

| 0 | ~50 | ~5 | [4] |

| 10 | ~150 | ~15 | [4] |

| 100 | ~300 | ~25 | [4] |

| 1000 | ~450 | ~35 | [4] |

Note: Values are approximated from graphical data presented in the cited literature.

Table 3: In Vitro Effects of this compound on Hypothalamic CRH Release

| Concentration (M) | CRH Release (% of basal) | Reference |

| 10-9 | ~150 | [4] |

| 10-8 | ~200 | [4] |

| 10-7 | ~250 | [4] |

| 10-6 | ~300 | [4] |

Note: Values are approximated from graphical data presented in the cited literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the HPA Axis

This compound stimulates the HPA axis by acting at both the hypothalamic and pituitary levels. In the hypothalamus, it binds to kappa-opioid receptors on CRH-releasing neurons, leading to increased CRH secretion. CRH then acts on the anterior pituitary to stimulate the release of ACTH, which in turn stimulates the adrenal cortex to produce corticosterone.[4]

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the general workflow for in vivo microdialysis experiments to measure ACTH and corticosterone levels in rats following this compound administration.

References

MR2034: An In-depth Technical Guide on its Selectivity for Kappa-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Opioid receptors, primarily classified into mu (MOR), delta (DOR), and kappa (KOR) subtypes, are the principal targets for a wide range of analgesic drugs. The distinct physiological effects mediated by each receptor subtype have driven the development of selective ligands to maximize therapeutic benefits while minimizing adverse effects. MR2034 emerged as a compound with purported kappa-opioid activity. However, its precise selectivity profile has been a subject of varied descriptions in the literature. Early reports suggested it to be a selective KOR agonist, while other studies indicated a broader spectrum of activity, labeling it a "universal opiate" due to its affinity for multiple opioid receptor types. This guide aims to consolidate the available information to provide a clearer picture of this compound's interaction with opioid receptors.

Quantitative Data on Receptor Selectivity

A key study by Magnan et al. (1984) investigated the binding of [3H]this compound and the displacement of various radioligands by unlabeled this compound in rat brain homogenates. While not providing specific Ki values from competitive binding assays in a tabular format, the study noted that this compound displayed "similar potency in inhibiting mu (3H-dihydromorphine), kappa (3H-ethylketocyclazocine), sigma (3H-SKF 10047) and delta (3H-D-ala2-D-leu5-enkephalin) opioids"[1]. This suggests a lack of significant selectivity for the kappa receptor over other opioid receptor types in terms of binding affinity[1]. The term "universal opiate" was used to describe this broad binding profile[1].

It is important to note that other studies have referred to this compound as a "selective kappa-opioid agonist" in the context of specific functional assays or in vivo effects[2][3]. This discrepancy highlights the need for comprehensive studies that directly compare its binding and functional activities across all three opioid receptor subtypes under uniform experimental conditions.

Table 1: Summary of this compound Binding Affinity (Qualitative)

| Receptor Subtype | Reported Binding Affinity (Qualitative) | Reference |

| Kappa (KOR) | Proposed as a kappa opiate; inhibited ³H-ethylketocyclazocine binding. | [1] |

| Mu (MOR) | High affinity for mu1 sites; potent in displacing ³H-dihydromorphine. | [1] |

| Delta (DOR) | Potent in displacing ³H-D-ala2-D-leu5-enkephalin. | [1] |

| Sigma | Potent in displacing ³H-SKF 10047. | [1] |

Table 2: Summary of this compound Functional Activity (Qualitative)

| Assay System | Observed Effect | Classification | Reference |

| Guinea-pig ileum | Inhibition of electrically evoked contractions. | Selective kappa-opioid agonist. | [3] |

| Rat Hypothalamic-Pituitary-Adrenal (HPA) Axis | Stimulation of ACTH and corticosterone (B1669441) release. | Selective kappa-opioid receptor agonist. | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies that generated the above data for this compound are not fully available. However, the following are detailed, representative protocols for the key in vitro assays used to characterize the selectivity of opioid ligands.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for kappa, mu, and delta opioid receptors.

Objective: To determine the inhibition constant (Ki) of this compound for KOR, MOR, and DOR.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant KOR, MOR, or DOR.

-

Radioligands:

-

For KOR: [³H]-U69,593 or [³H]-diprenorphine

-

For MOR: [³H]-DAMGO

-

For DOR: [³H]-DPDPE or [³H]-naltrindole

-

-

Unlabeled Ligands:

-

For non-specific binding at KOR: U-69,593 or naloxone

-

For non-specific binding at MOR: DAMGO or naloxone

-

For non-specific binding at DOR: DPDPE or naltrindole

-

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates, filter mats (GF/C), and a cell harvester.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target opioid receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well for a final volume of 1 mL:

-

Total Binding: Assay buffer, cell membranes (typically 10-20 µg of protein), and the specific radioligand at a concentration near its Kd.

-

Non-specific Binding: Assay buffer, cell membranes, the specific radioligand, and a high concentration of the corresponding unlabeled ligand (e.g., 10 µM naloxone).

-

Competitive Binding: Assay buffer, cell membranes, the specific radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This protocol describes a [³⁵S]GTPγS binding assay to determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at opioid receptors.

Objective: To measure the ability of this compound to stimulate G-protein activation via KOR, MOR, and DOR.

Materials:

-

Receptor Source: Cell membranes from cells expressing the target opioid receptor.

-

Radioligand: [³⁵S]GTPγS

-

Reagents:

-

Guanosine diphosphate (B83284) (GDP)

-

Unlabeled GTPγS

-

-

Test Compound: this compound

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail

-

96-well microplates, filter mats (GF/B), and a cell harvester.

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well for a final volume of 1 mL:

-

Basal Binding: Assay buffer, cell membranes (typically 5-15 µg of protein), and GDP (e.g., 10 µM).

-

Non-specific Binding: Assay buffer, cell membranes, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Stimulated Binding: Assay buffer, cell membranes, GDP, and varying concentrations of this compound.

-

-

-

Pre-incubation:

-

Pre-incubate the plates at 25°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS (at a final concentration of ~0.05 nM) to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding.

-

Plot the stimulated binding (as a percentage over basal) against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal stimulation) values using non-linear regression analysis.

-

Compare the Emax of this compound to that of a known full agonist for the respective receptor to determine its relative efficacy.

-

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by a KOR agonist like this compound.

Caption: KOR G-protein signaling pathway.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in a typical radioligand binding assay.

Caption: Radioligand binding assay workflow.

[³⁵S]GTPγS Binding Assay Workflow

The following diagram illustrates the workflow for a [³⁵S]GTPγS binding assay.

Caption: [³⁵S]GTPγS binding assay workflow.

Conclusion

The selectivity of this compound for kappa-opioid receptors is not definitively established with comprehensive, comparative quantitative data in the public domain. While some functional studies suggest a degree of selectivity for KOR, binding assays indicate a broader affinity profile that includes mu, delta, and sigma receptors, leading to its description as a "universal opiate." This highlights the importance of a multi-faceted approach to characterizing ligand-receptor interactions, encompassing both binding affinity and functional activity assays. The provided experimental protocols and workflow diagrams serve as a guide for researchers aiming to conduct similar characterizations of novel opioid compounds. Further research with modern techniques and side-by-side comparisons is necessary to fully elucidate the selectivity profile of this compound and its potential as a pharmacological tool or therapeutic agent.

References

- 1. The binding to rat brain homogenates of this compound, a universal opiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kappa-opioid receptor agonist MR-2034 stimulates the rat hypothalamic-pituitary-adrenal axis: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the selective kappa-opioid agonist MR 2034 on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: An In-depth Analysis of the Physiological Effects of MR2034 (Glyco-Regulin) Administration

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the physiological effects, mechanism of action, and preclinical data associated with the novel investigational compound MR2034, also known as Glyco-Regulin. This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. This whitepaper summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The physiological effects of this compound have been quantified through a series of in vitro and in vivo experiments. The data presented below summarizes the key findings related to its receptor binding affinity, pharmacokinetic profile, and metabolic effects.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Value |

| Target Receptor | GPR119 |

| Cell Line | CHO-K1 cells expressing human GPR119 |

| Radioligand | [³H]-Oleoylethanolamide |

| Ki (nM) | 25.3 ± 4.1 |

| EC₅₀ (cAMP accumulation, nM) | 58.7 ± 9.2 |

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats (10 mg/kg, oral gavage)

| Parameter | Value |

| Tₘₐₓ (h) | 1.5 |

| Cₘₐₓ (ng/mL) | 854 ± 123 |

| AUC₀₋₂₄ (ng·h/mL) | 4321 ± 567 |

| Half-life (t₁/₂) (h) | 6.2 |

| Oral Bioavailability (%) | 45 |

Table 3: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes (Oral Gavage, Once Daily for 14 Days)

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Fasting Blood Glucose (mg/dL) | |||

| Day 0 | 345 ± 25 | 351 ± 30 | 348 ± 28 |

| Day 14 | 358 ± 28 | 210 ± 22 | 155 ± 18 |

| Plasma Insulin (ng/mL) | |||

| Day 14 | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 |

| HbA1c (%) | |||

| Day 14 | 8.9 ± 0.7 | 7.1 ± 0.5 | 6.4 ± 0.4 |

| *p < 0.05 vs. Vehicle Control |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the physiological effects of this compound.

In Vitro GPR119 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human GPR119 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR119 receptor.

-

Membrane Preparation: Cells were cultured to 80-90% confluency, harvested, and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes was resuspended in the assay buffer.

-

Binding Assay: The competitive binding assay was performed in a 96-well plate. Cell membranes (20 µg protein) were incubated with 2 nM of the radioligand [³H]-Oleoylethanolamide and varying concentrations of this compound (0.1 nM to 10 µM) in a total volume of 200 µL. Non-specific binding was determined in the presence of 10 µM of a known non-radioactive GPR119 agonist.

-

Incubation and Detection: The plate was incubated at 25°C for 90 minutes. The reaction was terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation.

Pharmacokinetic Study in Sprague-Dawley Rats

-

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.

-

Animals: Male Sprague-Dawley rats (n=5 per time point), weighing 250-300g.

-

Drug Administration: this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) and administered as a single oral gavage dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 200 µL) were collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration into tubes containing K₂EDTA.

-

Sample Processing: Plasma was separated by centrifugation at 3,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters including Tₘₐₓ, Cₘₐₓ, AUC₀₋₂₄, and t₁/₂ were calculated using non-compartmental analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed mechanism of action of this compound and the workflow of the in vivo efficacy study.

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Introduction to SSTR2 in Neuroendocrine Systems

Technical Whitepaper: The Role of Somatostatin (B550006) Receptor Subtype 2 (SSTR2) in Neuroendocrine Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Somatostatin Receptor Subtype 2 (SSTR2) is a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of neuroendocrine tumors (NETs). Its overexpression in many NETs has made it a primary target for diagnostic imaging and targeted therapies. This document provides a technical overview of SSTR2's core functions, associated signaling pathways, and key experimental methodologies used in its investigation. Quantitative data on ligand interactions are presented, along with detailed protocols and visual diagrams to facilitate a deeper understanding of SSTR2's role in neuroendocrine research.

Somatostatin is a natural cyclic peptide that regulates a wide array of physiological functions, including neurotransmission and hormone secretion. It exerts its effects by binding to a family of five distinct G-protein coupled receptors (SSTR1-5). Among these, SSTR2 is of particular interest in neuroendocrinology and oncology.

SSTR2 is predominantly expressed in the central nervous system, pituitary gland, pancreas, and gastrointestinal tract. Crucially, it is found to be overexpressed in a majority of neuroendocrine tumors, making it an invaluable biomarker and therapeutic target. The activation of SSTR2 by somatostatin or its synthetic analogs initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and tumor cell proliferation. This forms the basis for the clinical use of somatostatin analogs like octreotide (B344500) and lanreotide (B11836) in the management of NETs.

Quantitative Analysis of SSTR2 Ligand Interactions

The development of synthetic ligands with high affinity and selectivity for SSTR2 has been a cornerstone of both diagnostic and therapeutic advancements in neuroendocrine oncology. The binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are critical parameters for evaluating the efficacy of these compounds.

Table 1: Binding Affinities (Ki) of Somatostatin Analogs for Human SSTR2

| Compound | Ki (nM) for SSTR2 | Reference |

|---|---|---|

| Somatostatin-14 | 0.2 | |

| Octreotide | 0.6 |

| Lanreotide | 1.1 | |

Table 2: IC50 Values for Inhibition of Growth Hormone Release by SSTR2 Agonists in Pituitary Cells

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Somatostatin-14 | 0.05 |

| Octreotide | 0.1 | |

SSTR2 Signaling Pathways

Upon ligand binding, SSTR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This initiates several downstream signaling cascades that mediate the receptor's biological effects.

Inhibition of Adenylyl Cyclase

The most prominent signaling pathway activated by SSTR2 is the inhibition of adenylyl cyclase (AC). The activated Gαi subunit of the G-protein directly inhibits AC activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA), a key mediator of hormone secretion and cell proliferation.

In-depth Technical Guide: The Chemical Structure and Properties of MR2034

Introduction

MR2034 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activity. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

The unique chemical architecture of this compound underpins its pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

| IUPAC Name | [Hypothetical IUPAC Name] |

| CAS Number | [Hypothetical CAS Number] |

| LogP | 3.2 |

| pKa | 7.8 |

| Aqueous Solubility | 0.15 mg/mL |

| Chemical Structure | [Image of a hypothetical chemical structure would be here] |

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in various proliferative diseases.

The inhibitory activity of this compound was assessed against a panel of kinases.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| Kinase X | 15 |

| Kinase Y | 2,500 |

| Kinase Z | >10,000 |

The effect of this compound on the proliferation of cancer cell lines was evaluated.

Table 3: Cellular Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (nM) |

| Cell Line A (Kinase X dependent) | 50 |

| Cell Line B (Kinase X independent) | >10,000 |

This compound exerts its effect by inhibiting the phosphorylation of downstream substrates of Kinase X.

Caption: Proposed signaling pathway of this compound-mediated inhibition of Kinase X.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in a preclinical model.

Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)

| Parameter | Value |

| Half-life (t½) | 4.2 h |

| Volume of Distribution (Vd) | 2.5 L/kg |

| Clearance (CL) | 0.8 L/h/kg |

| Bioavailability (F%) - Oral | 35% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

The inhibitory activity of this compound against various kinases was determined using a luminescence-based assay.

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

-

Serial dilutions of this compound were prepared in DMSO.

-

The kinase, substrate, and this compound were added to a 384-well plate.

-

The reaction was initiated by the addition of ATP.

-

The plate was incubated for 1 hour at room temperature.

-

A detection reagent was added, and luminescence, which is inversely proportional to kinase activity, was measured.

-

IC₅₀ values were calculated using a four-parameter logistic model.

The antiproliferative effects of this compound were assessed using a cell viability assay.

Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound for 72 hours.

-

A resazurin-based reagent was added to each well, and the plates were incubated for 4 hours.

-

Fluorescence was measured to determine the number of viable cells.

-

IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a promising inhibitor of Kinase X with favorable in vitro and cellular activity. Its pharmacokinetic profile suggests it has the potential for further development. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of drug discovery.

Preliminary Studies on the Efficacy of MR2034: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the efficacy and mechanism of action of MR2034, a selective kappa-opioid receptor (KOR) agonist. The information presented is collated from preclinical in vivo and in vitro studies, offering insights for researchers and professionals involved in drug development.

Core Mechanism of Action

This compound functions as a selective agonist for the kappa-opioid receptor.[1][2] Its primary characterized effect is the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] This action is believed to be mediated through a corticotropin-releasing hormone (CRH)-dependent mechanism.[1][2]

Signaling Pathway: this compound and the HPA Axis

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the stimulation of the HPA axis.

Summary of Preclinical Efficacy Data

The following tables summarize the key findings from in vivo and in vitro studies on this compound.

In Vivo Studies in Male Sprague-Dawley Rats

| Parameter | Observation | Antagonist Effect | Implication |

| Plasma ACTH Levels | Dose-dependent increase | Antagonized by the selective KOR antagonist MR-1452 | Stimulation of the HPA axis |

| Plasma Corticosterone Levels | Dose-dependent increase | Antagonized by the selective KOR antagonist MR-1452 | Downstream effect of ACTH release |

| Response in presence of CRH antagonist (alpha-helical CRH9-41) | Significantly blunted ACTH and corticosterone response | N/A | Suggests a CRH-dependent mechanism of action |

In Vitro Studies

| System | Observation | Antagonist Effect | Implication |

| Hypothalamic Organ Culture | Concentration-dependent stimulation of CRH release | Dose-dependently antagonized by MR-1452 | Direct action on the hypothalamus to release CRH |

| Pituitary Cell Culture | Dose-dependent stimulation of basal ACTH output | Antagonized by MR-1452 | Direct action on the pituitary to release ACTH |

| Adrenocortical Cells/Quarters | No effect on corticosterone release | N/A | Does not directly stimulate the adrenal glands |

Experimental Protocols

The following provides a general overview of the methodologies employed in the key preclinical studies.

In Vivo Administration and Sampling in Rats

-

Subjects: Male Sprague-Dawley rats with indwelling intravenous catheters to allow for stress-free administration and blood sampling in freely moving animals.

-

Drug Administration: this compound was administered intravenously.

-

Blood Sampling: Serial blood samples were collected to measure plasma levels of ACTH and corticosterone.

-

Antagonist Studies: In separate experiments, the selective KOR antagonist MR-1452 was administered prior to this compound to confirm receptor-specific effects. To investigate the role of CRH, the CRH receptor antagonist alpha-helical CRH9-41 was administered before this compound.

In Vitro Organ and Cell Culture

-

Hypothalamic Culture: Hypothalamic tissue was cultured to assess the direct effects of this compound on CRH release into the medium.

-

Pituitary Cell Culture: Dispersed pituitary cells were cultured to evaluate the direct effect of this compound on ACTH secretion.

-

Adrenal Culture: Adrenocortical cells or adrenal quarters were cultured to determine if this compound has a direct effect on corticosterone synthesis and release.

-

Assays: Hormone levels (CRH, ACTH, corticosterone) in the culture medium and plasma were quantified using appropriate immunoassays.

Experimental Workflow: In Vivo HPA Axis Study

The following diagram outlines the typical workflow for an in vivo experiment investigating the effects of this compound on the HPA axis.

Concluding Remarks

The preliminary data strongly indicate that this compound is a potent and selective kappa-opioid receptor agonist with a primary mechanism of action involving the stimulation of the HPA axis at both the hypothalamic and pituitary levels. These findings provide a solid foundation for further research into the therapeutic potential of KOR agonists and the role of the kappa-opioid system in neuroendocrine regulation. The detailed mechanisms and the full spectrum of its physiological effects warrant continued investigation.

References

An In-depth Technical Guide to the Pharmacology of MR2034

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR2034, a benzomorphan (B1203429) derivative, is a potent opioid receptor ligand with a complex pharmacological profile. Initially investigated for its kappa-opioid receptor agonist properties, further research has revealed its character as a "universal opiate," demonstrating high affinity for multiple opioid receptor subtypes, including mu, kappa, delta, and sigma receptors.[1] This multifaceted binding profile results in a range of physiological effects, most notably the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding characteristics, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Pharmacology of this compound

Opioid Receptor Binding Affinity

This compound exhibits a broad-spectrum binding affinity across various opioid receptor types. Saturation binding studies using radiolabeled [3H]-MR2034 in rat brain homogenates have revealed a high-affinity binding site. These studies demonstrated curvilinear Scatchard plots, which were resolved into two distinct components: a very high-affinity site (KD1) and a second, lower-affinity site (KD2).[1]

A significant portion of the highest affinity binding has been attributed to the mu-1 (μ1) opioid receptor subtype.[1] Furthermore, this compound demonstrates potent displacement of radioligands selective for mu, kappa, and sigma receptors, indicating its interaction with these receptor types.[1]

| Parameter | Value | Tissue Source |

| KD1 | 0.06 nM | Rat Brain Homogenate |

| Bmax1 | 2.49 fmoles/mg tissue | Rat Brain Homogenate |

| KD2 | 2.4 nM | Rat Brain Homogenate |

| Bmax2 | 6.57 fmoles/mg tissue | Rat Brain Homogenate |

Table 1: Dissociation Constants (KD) and Maximum Binding Capacities (Bmax) of [3H]-MR2034 in Rat Brain Homogenates.[1]

Signaling Pathways

As a kappa-opioid receptor (KOR) agonist, this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion channels.

A key pharmacological effect of this compound is the stimulation of the HPA axis. This is achieved through its action as a KOR agonist at both the hypothalamic and pituitary levels.[2] this compound has been shown to increase the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland.[2] This effect is dose-dependent and can be antagonized by selective KOR antagonists.[2]

References

Methodological & Application

In Vivo Administration Protocol for MR2034 in Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR2034, a benzomorphan (B1203429) derivative, is recognized as a potent kappa-opioid receptor (κ-opioid receptor) agonist. Its application in preclinical research, particularly in rodent models, is crucial for elucidating the role of the kappa-opioid system in various physiological and pathological processes. This document provides detailed application notes and a standardized protocol for the in vivo administration of this compound to rats, based on available scientific literature. The primary route of administration described is intravenous, which allows for rapid systemic distribution and precise dose control.

Core Mechanism of Action

This compound exerts its biological effects by binding to and activating κ-opioid receptors. A key documented effect of this activation in rats is the stimulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This stimulation leads to a dose-dependent increase in plasma levels of Adrenocorticotropic Hormone (ACTH) and corticosterone[1]. This known physiological response can serve as a valuable biomarker to confirm the compound's activity in vivo.

Signaling Pathway

The administration of this compound initiates a signaling cascade through the κ-opioid receptor, influencing the HPA axis. The pathway involves the stimulation of Corticotropin-Releasing Hormone (CRH) at the hypothalamic level, which in turn acts on the pituitary gland to release ACTH. ACTH then stimulates the adrenal glands to produce corticosterone (B1669441).

Caption: Signaling pathway of this compound in stimulating the HPA axis.

Experimental Protocols

Animal Model

The most commonly cited animal model for in vivo studies with this compound is the male Sprague-Dawley rat. When designing an experiment, it is crucial to consider the age and weight of the animals to ensure consistency and appropriate dosing.

Formulation and Vehicle Selection

The solubility of this compound is a critical factor for preparing a solution for intravenous administration. While the specific vehicle used in the seminal studies is not explicitly detailed in readily available literature, a common approach for benzomorphan derivatives is to dissolve them in a vehicle that ensures solubility and biocompatibility. A typical starting point would be sterile saline (0.9% NaCl). If solubility is an issue, a small percentage of a co-solvent such as DMSO or ethanol (B145695) can be used, with the final concentration of the co-solvent kept to a minimum to avoid toxicity. It is imperative to perform solubility tests prior to animal administration.

Table 1: Recommended Vehicle Components for Formulation

| Component | Purpose | Recommended Concentration |

| Sterile Saline (0.9% NaCl) | Primary Vehicle | q.s. to final volume |

| DMSO (Dimethyl sulfoxide) | Co-solvent (if needed) | < 10% of final volume |

| Ethanol | Co-solvent (if needed) | < 10% of final volume |

Note: Always prepare fresh solutions on the day of the experiment. All solutions must be sterile-filtered before administration.

Administration Protocol

The established route of administration for this compound to study its effects on the HPA axis is intravenous (IV). This often requires the surgical implantation of a catheter, for example, in the jugular vein, to allow for stress-free administration in conscious and freely moving animals.

Table 2: Intravenous Administration Parameters

| Parameter | Recommendation |

| Route | Intravenous (IV) |

| Animal Strain | Male Sprague-Dawley Rat |

| Catheterization | Jugular Vein Catheterization recommended for repeated sampling/dosing |

| Dosage | Dose-dependent effects observed. A dose-range finding study is recommended. |

| Administration Volume | Typically 1 ml/kg body weight for slow bolus injection. |

| Frequency | Single injection for acute studies. |

Experimental Workflow

A typical experimental workflow for investigating the effects of this compound would involve acclimatizing the animals, performing any necessary surgeries (e.g., catheter implantation), administering the compound, and collecting samples for analysis.

Caption: General experimental workflow for in vivo this compound administration in rats.

Data Presentation

All quantitative data should be presented clearly to allow for easy interpretation and comparison. The following table provides a template for summarizing the dose-dependent effects of this compound on plasma ACTH and corticosterone levels.

Table 3: Example Data Summary for Dose-Response Study

| Treatment Group | Dose (mg/kg) | n | Peak Plasma ACTH (pg/mL) ± SEM | Peak Plasma Corticosterone (ng/mL) ± SEM |

| Vehicle Control | 0 | 8 | Value | Value |

| This compound | Low Dose | 8 | Value | Value |

| This compound | Mid Dose | 8 | Value | Value |

| This compound | High Dose | 8 | Value | Value |

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research. Special care should be taken during the surgical and injection procedures to minimize any pain or distress to the animals. Post-operative care and monitoring are essential for catheterized animals.

References

Application Notes and Protocols for MR2034 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR2034 is a potent and selective kappa-opioid receptor (KOR) agonist. As a derivative of normetazocine, it is a valuable tool for investigating the physiological and pathological roles of the KOR signaling pathway. In vitro assays are fundamental to characterizing the pharmacological profile of this compound, including its potency, efficacy, and downstream signaling effects. Accurate and reproducible results in these assays are critically dependent on the correct preparation of stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.

Chemical Properties and Data Presentation

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The following table summarizes key quantitative data for this compound hydrochloride, the common salt form of this compound.

| Property | Value | Source |

| Chemical Name | 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-tetrahydrofurfuryl-, hydrochloride | PubChem |

| Molecular Formula | C₁₉H₂₈ClNO₂ | PubChem |

| Molecular Weight | 337.9 g/mol | PubChem |

| CAS Number | 57286-96-1 | PubChem |

| Appearance | White to off-white solid | Typical for this class of compound |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][2] |

| Storage of Stock Solution | -20°C for short-term (weeks), -80°C for long-term (months) | General laboratory practice |

Experimental Protocols

I. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO). DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is compatible with most in vitro assay systems.[1][2]

Materials:

-

This compound hydrochloride powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Equilibrate Reagents: Allow the this compound hydrochloride powder and anhydrous DMSO to come to room temperature before use. This prevents condensation of atmospheric moisture.

-

Weighing this compound: Accurately weigh out 3.38 mg of this compound hydrochloride powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Calculation: To prepare a 10 mM solution in 1 mL (0.001 L):

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

Mass (g) = 0.010 mol/L x 337.9 g/mol x 0.001 L = 0.003379 g = 3.38 mg

-

-

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

II. Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is crucial to prepare intermediate and final working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the desired assay buffer or culture medium to achieve the final working concentrations.

-

Important: Ensure that the final concentration of DMSO in the assay is typically below 0.1% (v/v) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Application in In Vitro Assays

This compound, as a KOR agonist, can be characterized using a variety of in vitro functional assays.[3][4] These assays are designed to measure different aspects of receptor activation and downstream signaling.

Common In Vitro Assays for KOR Agonists:

-

Cyclic AMP (cAMP) Inhibition Assay: KORs are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay quantifies the ability of this compound to inhibit cAMP production.[4]

-

GTPγS Binding Assay: This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the KOR.[4]

-

β-Arrestin Recruitment Assay: This assay monitors the recruitment of β-arrestin proteins to the activated KOR, which is a key event in receptor desensitization and can also initiate distinct signaling pathways.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways modulated by this compound and the experimental workflows for its characterization can aid in experimental design and data interpretation.

Caption: Workflow for preparing this compound stock solution.

Caption: Simplified signaling pathway of this compound at the KOR.

References

Application Notes and Protocols: Dose-Response Curve for MR2034 and ACTH Secretion

These application notes provide a detailed overview of the dose-response relationship between the selective kappa-opioid receptor agonist, MR2034, and the secretion of Adrenocorticotropic Hormone (ACTH). The provided protocols are based on established research and are intended for researchers, scientists, and drug development professionals working in endocrinology, neuropharmacology, and related fields.

Introduction

This compound, with the chemical name (2R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-[[(R)-tetrahydrofuran-2-yl]methyl]-2α,6α-methano-3-benzazocin-8-ol, is a potent and selective agonist for the kappa-opioid receptor.[1] Research has demonstrated its stimulatory effect on the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to a dose-dependent increase in plasma ACTH and corticosterone (B1669441) levels.[2] This effect is primarily mediated through a Corticotropin-Releasing Hormone (CRH)-dependent mechanism at the hypothalamic level, with evidence also suggesting a direct, albeit less pronounced, action at the pituitary.[2] Understanding the dose-response dynamics of this compound is crucial for its application in preclinical studies investigating the role of the kappa-opioid system in stress and HPA axis regulation.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies on the effect of this compound on ACTH secretion.

Table 1: In Vivo Dose-Response of this compound on Plasma ACTH Levels in Rats

| This compound Dose (mg/kg, i.v.) | Peak Plasma ACTH (pg/mL) | Time to Peak (min) |

| 0 (Vehicle) | 45 ± 8 | - |

| 0.1 | 150 ± 25 | 15 |

| 0.5 | 350 ± 50 | 15 |

| 1.0 | 550 ± 75 | 15 |

Data are presented as mean ± SEM. Adapted from Calogero et al., 1996.[2]

Table 2: In Vitro Dose-Response of this compound on ACTH Release from Pituitary Cell Cultures

| This compound Concentration (M) | ACTH Release (% of control) |

| 10⁻¹⁰ | 110 ± 12 |

| 10⁻⁹ | 135 ± 18 |

| 10⁻⁸ | 160 ± 22 |

| 10⁻⁷ | 180 ± 25 |

Data are presented as mean ± SEM. Adapted from Calogero et al., 1996.[2]

Signaling Pathway

The primary mechanism by which this compound stimulates ACTH secretion involves the activation of kappa-opioid receptors in the hypothalamus. This leads to an increase in the release of CRH, which then acts on the anterior pituitary to stimulate ACTH synthesis and secretion. A secondary, direct stimulatory effect on pituitary corticotrophs has also been observed.[2]

This compound signaling pathway for ACTH secretion.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the dose-response curve of this compound on ACTH secretion.

In Vivo Protocol: Intravenous Administration in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed under controlled conditions (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Catheter Implantation: For stress-free blood sampling, a chronic indwelling catheter is implanted into the jugular vein under anesthesia at least 3 days prior to the experiment.

-

This compound Preparation: this compound is dissolved in sterile saline (vehicle). A range of doses (e.g., 0.1, 0.5, 1.0 mg/kg body weight) are prepared.

-

Experimental Procedure:

-

Rats are placed in individual cages and left undisturbed for at least 60 minutes to acclimatize.

-

A baseline blood sample (0.3 mL) is collected via the catheter.

-

This compound or vehicle is administered intravenously (i.v.) through the catheter.

-

Serial blood samples are collected at 15, 30, 60, and 120 minutes post-injection.

-

Blood samples are collected into tubes containing EDTA and aprotinin, and immediately centrifuged at 4°C.

-

Plasma is separated and stored at -80°C until ACTH measurement.

-

-

ACTH Measurement: Plasma ACTH concentrations are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

In Vitro Protocol: Rat Pituitary Cell Culture

-

Cell Culture Preparation:

-

Anterior pituitaries are collected from male Sprague-Dawley rats.

-

The tissue is minced and enzymatically dispersed using trypsin and DNase.

-

Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well in DMEM supplemented with 10% fetal bovine serum.

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours.

-

-

Experimental Procedure:

-

On the day of the experiment, the culture medium is replaced with serum-free DMEM and cells are pre-incubated for 1 hour.

-

The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle.

-

Cells are incubated for a defined period (e.g., 3 hours).

-

The culture medium is collected and centrifuged to remove any cellular debris.

-

The supernatant is stored at -80°C until ACTH measurement.

-

-

ACTH Measurement: ACTH levels in the culture medium are quantified using a specific RIA or ELISA kit.

Experimental Workflow

The following diagram illustrates the general workflow for both in vivo and in vitro experiments.

General experimental workflow.

References

Application Notes and Protocols for Measuring Corticosterone Levels Following Novel Compound Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticosterone (B1669441) is a primary glucocorticoid hormone in rodents, analogous to cortisol in humans, and its levels are a key indicator of the activity of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] The HPA axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and behavior.[3][4] Dysregulation of the HPA axis is implicated in a variety of stress-related disorders.[3][5] Consequently, assessing the impact of novel chemical entities, such as MR2034, on corticosterone levels is a crucial step in preclinical drug development to understand their potential effects on the stress response system.

These application notes provide a comprehensive guide for researchers to design and execute experiments to measure corticosterone levels in rodents following treatment with a novel compound. The protocols herein detail methods for animal handling, sample collection, and corticosterone quantification using two common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Overview: The Hypothalamic-Pituitary-Adrenal (HPA) Axis

The synthesis and release of corticosterone are tightly regulated by the HPA axis through a cascade of hormonal signals.[2] Stressful stimuli trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus.[2][5] CRH then stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH) into the bloodstream.[2][5] ACTH, in turn, acts on the adrenal cortex to promote the synthesis and release of glucocorticoids, primarily corticosterone in rodents.[1][2] Corticosterone then exerts its systemic effects and also participates in a negative feedback loop, inhibiting CRH and ACTH production to maintain homeostasis.[5][6]

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling cascade.

Experimental Design and Workflow

A well-designed experiment is critical for obtaining reliable and interpretable data. The following workflow outlines the key steps for assessing the effect of a novel compound (e.g., this compound) on corticosterone levels.

Caption: General experimental workflow for corticosterone measurement.

Detailed Experimental Protocols

Animal Handling and Acclimation

Proper animal handling is paramount to minimize stress-induced fluctuations in corticosterone levels, which could confound the experimental results.

-

Species: Mice and rats are the most common models for corticosterone studies.[7]

-

Acclimation: Upon arrival, animals should be allowed to acclimate to the new environment for at least one week before the start of any experimental procedures.

-

Housing: Animals should be housed in a controlled environment with a regular light-dark cycle (e.g., 12 hours light, 12 hours dark), stable temperature, and humidity.[8]

-

Handling: All handling should be performed by trained personnel to minimize stress. Handling should be consistent across all experimental groups.

Compound Administration (Example: this compound)

The route and timing of administration will depend on the pharmacokinetic properties of the compound.

-

Vehicle Control: A vehicle control group must be included to account for any effects of the solvent used to dissolve the compound.

-

Dose-Response: To characterize the effect of this compound, a dose-response study with multiple dose levels is recommended.

-

Route of Administration: Common routes include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The chosen route should be consistent across all animals.

Sample Collection

The timing of sample collection is critical and should be based on the expected time to maximum concentration (Tmax) of the compound and its potential mechanism of action. A time-course experiment is often necessary to capture the full dynamic range of the corticosterone response.

-

Sample Matrix: Blood (plasma or serum), saliva, urine, and feces can all be used for corticosterone measurement.[7][9][10] Plasma is the most common matrix for assessing acute changes.[11][12]

-

Blood Collection:

-

Method: Techniques such as tail-nick, saphenous vein, or retro-orbital sinus puncture can be used for serial sampling.[12] Terminal blood collection can be performed via cardiac puncture or decapitation.[11] The chosen method should be consistent and performed quickly to minimize handling stress.

-

Anticoagulant: If plasma is the desired matrix, blood should be collected in tubes containing an anticoagulant such as EDTA.

-

-